molecular formula C16H14BrFN2OS B2805764 (4-(4-Fluorophenyl)(2,5-thiazolyl))(4-methoxyphenyl)amine, hydrobromide CAS No. 1274903-77-3

(4-(4-Fluorophenyl)(2,5-thiazolyl))(4-methoxyphenyl)amine, hydrobromide

Cat. No. B2805764
M. Wt: 381.26
InChI Key: ZJZCGGNUYGEJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The empirical formula of this compound is C16H13FN2S . Its molecular weight is 284.35 . The structure includes a fluorophenyl group, a thiazolyl group, and a methoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its empirical formula, molecular weight, and structural features . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available sources .

Scientific Research Applications

Recent Advances in Dopamine D2 Receptor Ligands

Dopamine D2 receptor (D2R) ligands have significant therapeutic potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural framework for high D2R affinity includes aromatic moieties, cyclic amines, central linkers, and aromatic/heteroaromatic lipophilic fragments, emphasizing the importance of specific structural features for biological activity. This review highlights the design, function, and pharmacology of novel D2R ligands developed in the last decade, focusing on their therapeutic applications (Jůza et al., 2022).

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, is discussed. The study presents a practical method for its preparation, highlighting the challenges and solutions in synthesizing such compounds. This research could provide insights into methodologies applicable to synthesizing compounds with similar structural elements (Qiu et al., 2009).

Contamination and Removal of Sulfamethoxazole

This review focuses on the occurrence, destiny, and removal technologies for sulfamethoxazole, a persistent organic pollutant with N-amine groups. It discusses adsorption and advanced oxidation processes (AOPs) for removing such contaminants, which could be relevant for studying the environmental impact and degradation of similar chemical compounds (Prasannamedha & Kumar, 2020).

Review on Analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine

This review covers the analysis of PhIP, a heterocyclic aromatic amine known to be carcinogenic, and its metabolites in biological matrices, foodstuff, and beverages. The methodologies discussed for analyzing such compounds could provide a framework for studying the metabolism and effects of similar chemical entities (Teunissen et al., 2010).

properties

IUPAC Name

4-(4-fluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS.BrH/c1-20-14-8-6-13(7-9-14)18-16-19-15(10-21-16)11-2-4-12(17)5-3-11;/h2-10H,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZZYIUHDRGGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Fluorophenyl)(2,5-thiazolyl))(4-methoxyphenyl)amine, hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.